Home > Products > Screening Compounds P9629 > Fingolimod Impurity 13
Fingolimod Impurity 13 - 882691-14-7

Fingolimod Impurity 13

Catalog Number: EVT-1478571
CAS Number: 882691-14-7
Molecular Formula: C21H35NO3
Molecular Weight: 349.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fingolimod Impurity 13 (FINI Impurity I) is a process-related impurity identified during the multi-step chemical synthesis of fingolimod hydrochloride []. It is distinct from the nine organic impurities (Imp A-I) outlined in the European and United States Pharmacopeias for fingolimod hydrochloride []. This impurity is found in a key intermediate during fingolimod hydrochloride production [].

Fingolimod Hydrochloride

    Compound Description: Fingolimod hydrochloride, a synthetic sphingosine-1-phosphate receptor modulator, is a medication used to treat relapsing multiple sclerosis []. It is known to inhibit the egress of lymphocytes from lymphoid tissues, potentially reducing the trafficking of pathogenic cells into the central nervous system [].

Oxibendazole

    Compound Description: Oxibendazole is a benzimidazole antiparasitic drug used in both humans and animals []. It is structurally similar to albendazole and considered a significant impurity during its manufacturing process.

    Relevance: Although not directly related to fingolimod, oxibendazole exemplifies the concept of process-related impurities, which are structurally similar compounds arising during drug synthesis. The synthesis of fingolimod hydrochloride involves multiple steps [], increasing the likelihood of forming structurally related impurities.

Sphingosine-1-phosphate

    Compound Description: Sphingosine-1-phosphate (S1P) is a naturally occurring bioactive lipid molecule and a crucial signaling molecule in the immune and cardiovascular systems []. It functions as a first or second messenger, mediating signaling pathways involved in cell differentiation, migration, proliferation, and apoptosis [].

    Relevance: Fingolimod, after phosphorylation, acts as a sphingosine-1-phosphate receptor modulator, mimicking the action of S1P [, ]. The structural similarity to S1P is fundamental for fingolimod's mechanism of action. Understanding S1P's structure is crucial for comprehending the structure-activity relationships of fingolimod and its potential impurities.

Eight Process-Related Impurities (FINI imp A-H)

    Compound Description: These impurities, different from those listed in pharmacopoeias, were synthesized and isolated during the multi-step synthesis of fingolimod hydrochloride []. They were characterized using spectroscopic techniques like NMR, FTIR, and MS []. Two of these impurities were flagged as potential genotoxic impurities due to their alkylating properties (alkyl sulfonates and alkyl halides) [].

    Relevance: These impurities, arising during the production of fingolimod hydrochloride, are inherently structurally related to the final drug substance []. Their identification and characterization highlight the potential for structurally similar compounds to emerge during fingolimod synthesis.

Overview

Fingolimod Impurity 13 is a chemical compound associated with the pharmaceutical development of Fingolimod, an immunomodulating drug primarily used in the treatment of multiple sclerosis. This impurity arises during the synthesis of Fingolimod and is significant for both regulatory and quality control purposes. Fingolimod itself is derived from natural products and has a complex molecular structure that necessitates careful monitoring for impurities during its production.

Source

Fingolimod Impurity 13 is typically identified during the synthesis of Fingolimod, which involves various chemical reactions and intermediates. The impurity can be generated through side reactions or incomplete reactions in the synthetic pathway, making it crucial to understand its formation to ensure the purity of the final product.

Classification

Fingolimod Impurity 13 falls under the category of pharmaceutical impurities, which are unintended chemical substances that may be present in drug formulations. These impurities can arise from raw materials, reagents, or during the manufacturing process itself.

Synthesis Analysis

Methods

The synthesis of Fingolimod Impurity 13 has been explored through several methods, focusing on minimizing its formation while optimizing yields of the desired product. The general approach involves:

  1. Starting Materials: The synthesis often begins with commercially available compounds such as n-octylbenzene and various propionic acids.
  2. Reactions: Key reactions include Friedel-Crafts acylation, reduction processes, and nucleophilic substitutions. For instance, a notable method involves treating n-octylbenzene with 3-nitropropionic acid under acidic conditions to form an intermediate which can lead to the formation of impurities like Impurity 13 .

Technical Details

The synthesis typically employs techniques such as:

  • Reduction Reactions: To convert nitro groups to amines, which can lead to various impurities.
  • Acylation Reactions: To introduce functional groups that may further react and form impurities.
  • Optimization: Adjustments to reaction conditions such as temperature and solvent choice are crucial for controlling the formation of impurities .
Molecular Structure Analysis

Structure

Fingolimod Impurity 13's molecular structure is closely related to that of Fingolimod but differs by specific functional groups or substituents that characterize it as an impurity. The precise structural formula can be derived from its synthetic pathway, highlighting variations in side chains or functional groups.

Data

The molecular formula for Fingolimod Impurity 13 typically includes elements such as carbon, hydrogen, nitrogen, oxygen, and potentially chlorine, reflecting its derivation from the parent compound. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often used to elucidate its structure .

Chemical Reactions Analysis

Reactions

Fingolimod Impurity 13 can participate in various chemical reactions typical of organic compounds:

  • Reduction: The nitro group present in some precursors can be reduced to form amines or hydroxyl groups.
  • Substitution Reactions: Nucleophilic substitutions can occur at positions adjacent to functional groups, leading to different impurity profiles.

Technical Details

The formation of Fingolimod Impurity 13 often results from side reactions during these processes. For example, during the reduction of precursor compounds under specific conditions, undesired side products may form due to incomplete reactions or competing pathways .

Mechanism of Action

Process

Data

Research indicates that Fingolimod functions primarily through sphingosine-1-phosphate receptor modulation, leading to reduced lymphocyte egress from lymph nodes. This mechanism is critical for its therapeutic effects in multiple sclerosis treatment .

Physical and Chemical Properties Analysis

Physical Properties

Fingolimod Impurity 13 exhibits physical properties similar to those of related compounds within its class:

  • Appearance: Typically a solid or liquid depending on purity and formulation.
  • Melting Point: Specific melting points would be determined experimentally but are expected to align closely with those of related impurities.

Chemical Properties

Chemical properties include reactivity patterns typical for organic compounds containing amine or hydroxyl functional groups:

  • Solubility: Likely soluble in organic solvents; solubility in water may vary based on functional groups.
  • Stability: Stability under various pH conditions and temperatures must be evaluated to ensure safe handling during synthesis .
Applications

Scientific Uses

Fingolimod Impurity 13 serves several important roles in scientific research and pharmaceutical development:

Properties

CAS Number

882691-14-7

Product Name

Fingolimod Impurity 13

Molecular Formula

C21H35NO3

Molecular Weight

349.51

Synonyms

Benzenebutanoic acid, α-​amino-​α-​(hydroxymethyl)​-​4-​octyl-​, ethyl ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.